molecular formula C16H27NO7 B062902 Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate CAS No. 192314-71-9

Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate

Cat. No. B062902
CAS RN: 192314-71-9
M. Wt: 345.39 g/mol
InChI Key: WEDVERRTEUYROC-NSHDSACASA-N
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Description

Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate is a chemical compound utilized in the synthesis of enantiopure non-natural alpha-amino acids. This compound is derived from l-glutamic acid through protection and selective reduction steps. Its synthesis involves the Wittig reaction, showcasing its versatility in producing a range of delta,epsilon-unsaturated alpha-amino acids, including the synthesis of (S)-2-amino-oleic acid (Constantinou-Kokotou, V., Magrioti, V., Markidis, T., & Kokotos, G., 2001).

Synthesis Analysis

The synthesis of Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate and related compounds has been explored through various methodologies, including an efficient approach to synthesize both enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate via kinetic and parallel kinetic resolutions (Davies, S. G., Díez, D., El Hammouni, M. M., Garner, A. C., Garrido, N. M., Long, M. J. C., Morrison, R. M., Smith, A. D., Sweet, M. J., & Withey, J. M., 2003).

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate has been detailed, highlighting the crystalline forms and molecular conformations that contribute to their chemical behavior and reactivity (Gebreslasie, H. G., Jacobsen, Ø., & Görbitz, C., 2011).

Chemical Reactions and Properties

The compound's chemical reactions include its use as an intermediate in synthesizing a variety of delta,epsilon-unsaturated alpha-amino acids, demonstrating its utility in organic synthesis. Its reactivity has facilitated the development of novel compounds with potential applications in various fields (Constantinou-Kokotou, V., Magrioti, V., Markidis, T., & Kokotos, G., 2001).

Physical Properties Analysis

While specific studies directly analyzing the physical properties of Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate were not highlighted, related compounds' crystallographic analysis offers insights into their structural features and stability under various conditions (Gebreslasie, H. G., Jacobsen, Ø., & Görbitz, C., 2011).

Chemical Properties Analysis

The chemical properties of Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate are integral to its role in synthesizing alpha-amino acids. Its reactivity and interaction with various reagents underscore its importance in organic synthesis and the development of novel chemical entities (Constantinou-Kokotou, V., Magrioti, V., Markidis, T., & Kokotos, G., 2001).

Scientific Research Applications

  • Synthesis of Enantiopure Non-Natural Alpha-Amino Acids :

    • A study by Constantinou-Kokotou et al. (2001) developed a general method to synthesize enantiopure non-natural alpha-amino acids using Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate as a key intermediate, derived from L-glutamic acid. This method was successfully applied to synthesize (S)-2-amino-oleic acid (Constantinou-Kokotou et al., 2001).
  • Synthesis of (S)-α-amino Oleic Acid :

    • Magrioti and Constantinou-Kokotou (2002) reported an efficient synthesis of (S)-α-amino oleic acid, starting from this compound. The process involved several steps, including olefination, hydrogenation, controlled reduction, and a Wittig reaction, leading to the production of free α-amino oleic acid and N-tert-Butoxycarbonyl-protected amino oleic acid (Magrioti & Constantinou-Kokotou, 2002).
  • Synthesis of ω-Functionalized α-Amino Acids :

    • Markidis and Kokotos (2002) developed an efficient route to synthesize various ω-functionalized α-amino acids, using the compound as a starting material. The process involved Wittig reactions and subsequent hydrogenation steps, highlighting the versatility of this compound in synthesizing diverse α-amino acids (Markidis & Kokotos, 2002).
  • Synthesis of Collagen Cross-links :

    • Adamczyk et al. (1999) described an efficient synthesis method for tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl)butanoate, a key intermediate in preparing collagen cross-links. This method showcased the compound's role in the synthesis of biologically significant structures (Adamczyk et al., 1999).

Safety And Hazards

This compound may pose certain safety hazards. For example, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound .

properties

IUPAC Name

methyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO7/c1-15(2,3)23-13(20)17(14(21)24-16(4,5)6)11(9-8-10-18)12(19)22-7/h10-11H,8-9H2,1-7H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDVERRTEUYROC-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C(CCC=O)C(=O)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N([C@@H](CCC=O)C(=O)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450653
Record name Methyl N,N-bis(tert-butoxycarbonyl)-5-oxo-L-norvalinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate

CAS RN

192314-71-9
Record name Methyl N,N-bis(tert-butoxycarbonyl)-5-oxo-L-norvalinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate
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Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate
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Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate
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Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate
Reactant of Route 5
Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate
Reactant of Route 6
Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate

Q & A

Q1: What makes Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate a useful starting material for synthesizing complex molecules?

A1: This compound possesses two key functionalities that make it valuable in organic synthesis:

  • The aldehyde group (-CHO): This group is highly reactive and can undergo various transformations like Wittig reactions [, , ]. This allows for the introduction of carbon chains with specific lengths and functionalities.

Q2: Can you give a specific example of how this compound is utilized to synthesize a specific α-amino acid?

A2: One example from the research [] describes the synthesis of (S)-α-amino oleic acid. Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate undergoes a series of reactions including:

    Q3: How does the length of the side chain in the synthesized α-amino acids get determined?

    A3: The length of the side chain is controlled by the specific reagents used in the reactions with Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate. For example, in the Wittig reaction, the length of the carbon chain in the ω-trityloxy alkylidene triphenylphosphoranes will dictate the final side chain length in the synthesized α-amino acid [, ]. Similarly, different starting alkanediols or dibromides will lead to varying side chain lengths [].

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